molecular formula C16H13NO4 B1666152 Avenanthramide D CAS No. 115610-36-1

Avenanthramide D

Cat. No.: B1666152
CAS No.: 115610-36-1
M. Wt: 283.28 g/mol
InChI Key: INBHLTYBRKASIZ-JXMROGBWSA-N
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Mechanism of Action

Target of Action

Avenanthramide D, also known as Avenanthramide 1p, is a polyphenolic compound found abundantly in oats . It primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism .

Mode of Action

The mode of action of this compound involves its interaction with the PI3K signaling pathway . The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK), which results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramides have been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Biochemical Pathways

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .

Result of Action

This compound exhibits numerous beneficial effects due to its antioxidant, anti-inflammatory, and anti-apoptotic properties . It has been shown to increase neuronal survival, reduce oxidative stress, and improve cognitive function through its modulation of the PI3K/AKT signaling pathway . Furthermore, it has been suggested that the anti-inflammatory effect of the avenanthramides is due to the inhibition of the NF-κB activation in NF-κB dependent cytokine .

Action Environment

The production of this compound in oats is influenced by environmental factors such as pathogen attack and elicitation . It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .

Biochemical Analysis

Biochemical Properties

Avenanthramide 1p plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in its biosynthesis is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase. This enzyme catalyzes the formation of avenanthramide 1p by transferring a hydroxycinnamoyl group to hydroxyanthranilic acid . Avenanthramide 1p also exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, it has been shown to inhibit the activity of nuclear factor kappa B, a protein complex that plays a pivotal role in regulating the immune response to infection .

Cellular Effects

Avenanthramide 1p exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, avenanthramide 1p has been shown to inhibit the proliferation of smooth muscle cells, which is beneficial in preventing atherosclerosis . It also reduces the expression of pro-inflammatory cytokines in immune cells, thereby mitigating inflammation . Furthermore, avenanthramide 1p enhances the expression of antioxidant enzymes, contributing to cellular protection against oxidative damage .

Molecular Mechanism

The molecular mechanism of action of avenanthramide 1p involves several pathways. At the molecular level, avenanthramide 1p binds to and inhibits the activity of nuclear factor kappa B, leading to a reduction in the expression of pro-inflammatory genes . It also activates the nuclear factor erythroid 2-related factor 2 pathway, which upregulates the expression of antioxidant enzymes . Additionally, avenanthramide 1p has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, further contributing to its antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of avenanthramide 1p have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that avenanthramide 1p maintains its anti-inflammatory and antioxidant properties over time, although the extent of these effects may diminish with prolonged exposure . In both in vitro and in vivo studies, avenanthramide 1p has demonstrated sustained beneficial effects on cellular function, including reduced oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of avenanthramide 1p vary with different dosages in animal models. At low to moderate doses, avenanthramide 1p has been shown to exert significant antioxidant and anti-inflammatory effects without any adverse effects . At high doses, some studies have reported potential toxic effects, including liver damage and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize the beneficial effects of avenanthramide 1p while minimizing any potential adverse effects .

Metabolic Pathways

Avenanthramide 1p is involved in several metabolic pathways. It is synthesized through the phenylpropanoid pathway, where hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase catalyzes the formation of avenanthramide 1p from hydroxycinnamoyl-CoA and hydroxyanthranilic acid . This compound also interacts with various enzymes and cofactors involved in antioxidant defense, including superoxide dismutase and catalase . These interactions contribute to the regulation of metabolic flux and the maintenance of cellular redox balance .

Transport and Distribution

Within cells and tissues, avenanthramide 1p is transported and distributed through specific transporters and binding proteins. It has been shown to interact with plasma membrane transporters that facilitate its uptake into cells . Once inside the cell, avenanthramide 1p can bind to intracellular proteins, which may influence its localization and accumulation . The distribution of avenanthramide 1p within tissues is also influenced by its binding to serum proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

Avenanthramide 1p exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of avenanthramide 1p to specific cellular compartments is mediated by post-translational modifications and targeting signals . These modifications ensure that avenanthramide 1p reaches its site of action, where it can exert its antioxidant and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avenanthramide D can be synthesized through the reaction of 5-hydroxyanthranilic acid with p-coumaric acid. The reaction is typically catalyzed by hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), an enzyme that facilitates the transfer of the hydroxycinnamoyl group to the anthranilic acid . The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of avenanthramide 1p involves the extraction of the compound from oat kernels. The process includes milling the oats, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . This method ensures the isolation of avenanthramide 1p in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: Avenanthramide D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, amine derivatives, and substituted phenolic compounds, each with distinct biological properties .

Comparison with Similar Compounds

Avenanthramide D is part of a larger group of avenanthramides, which include avenanthramide 2p, 2f, and 2c. These compounds share similar structures but differ in their phenolic acid components:

    Avenanthramide 2p: Contains p-coumaric acid.

    Avenanthramide 2f: Contains ferulic acid.

    Avenanthramide 2c: Contains caffeic acid.

Compared to these similar compounds, avenanthramide 1p is unique due to its specific combination of 5-hydroxyanthranilic acid and p-coumaric acid, which contributes to its distinct biological activities .

Properties

IUPAC Name

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHLTYBRKASIZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316674
Record name Avenanthramide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-36-1, 53901-55-6
Record name Avenanthramide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENANTHRAMIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Avenanthramide 1p
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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